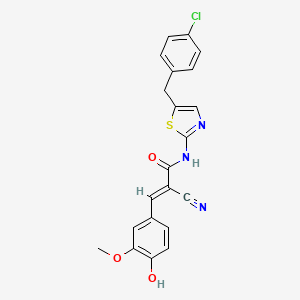

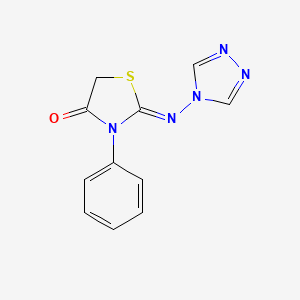

(E)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Corrosion Inhibitors

- Synthesis and Characterization for Corrosion Inhibition : Acrylamide derivatives, including those similar to the compound , have been synthesized and characterized for their potential as corrosion inhibitors in nitric acid solutions. Studies indicate their effectiveness in protecting metals like copper from corrosion, supported by chemical and electrochemical methods including mass loss, electrochemical impedance spectroscopy, and potentiodynamic polarization (Abu-Rayyan et al., 2022).

Agricultural Chemistry

- Herbicidal Activity : Certain acrylate derivatives, similar to the compound under discussion, have shown significant herbicidal activities, making them potential candidates for use as herbicides. Their effectiveness even at low dosages highlights their potential in agricultural applications (Wang et al., 2004).

Cytotoxicity Studies

- Cytotoxic Activity Against Cancer Cells : Derivatives of acrylamide have been evaluated for their cytotoxic activity against cancer cells, suggesting their potential use in developing cancer therapies. These studies are crucial for understanding the biological activities of these compounds (Hassan et al., 2014).

Polymer Science

- Modification of Polymers : Acrylamide derivatives have been used in the modification of polymers, enhancing their properties such as thermal stability and biological activity. These modifications have applications in fields like materials science and biomedicine (Aly et al., 2015).

Photoresponsive Materials

- Development of Photoresponsive Polymers : Incorporation of acrylamide derivatives into polymers can result in materials with photoresponsive properties, useful in various technological applications (Akiyama & Tamaoki, 2004).

Molecular Liquids

- Corrosion Protection and Adsorption Studies : Acrylamide compounds have been studied for their role in corrosion protection, showcasing their effectiveness in protecting metals and their adsorption behavior (Paul et al., 2020).

Chemistry of Materials

- Fabrication of Molecularly Imprinted Hydrogels : These compounds are used in creating hydrogels with specific molecular recognition capabilities, which have implications in drug release and pharmaceutical applications (Gong et al., 2008).

Dyes and Pigments

- Development of Fluorophores : Acrylamide derivatives have been instrumental in synthesizing fluorophores with applications in areas like sensing, imaging, and light-emitting devices (Witalewska et al., 2019).

作用機序

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources. As it is intended for research use only, it should be handled with appropriate safety measures.

将来の方向性

Thiadiazole derivatives, including this compound, have shown significant therapeutic potential . They have a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . Therefore, they are of considerable interest for the design of new antitumor agents .

特性

IUPAC Name |

(E)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S/c1-28-19-10-14(4-7-18(19)26)8-15(11-23)20(27)25-21-24-12-17(29-21)9-13-2-5-16(22)6-3-13/h2-8,10,12,26H,9H2,1H3,(H,24,25,27)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVVZMVXALPESA-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2615961.png)

![methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2615966.png)

![(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2615967.png)

![Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2615971.png)

![2-[(4-Chlorophenyl)sulfinyl]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2615975.png)

![5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide](/img/structure/B2615978.png)

![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)